molecular formula C15H31N3O B6968827 (2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide

(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide

Cat. No.: B6968827
M. Wt: 269.43 g/mol
InChI Key: IEXFFUVBRYXSEG-AWEZNQCLSA-N
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Description

(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide is a synthetic organic compound that belongs to the class of amides It features a piperidine ring, which is a common structural motif in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Amidation Reaction: The piperidine derivative is then reacted with a suitable acylating agent to form the amide bond.

    Introduction of Substituents: The methyl and isopropyl groups are introduced through alkylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[4-({6-[(2,6-difluorophenyl)amino]pyrimidin-4-yl}amino)phenoxy]-3-(dimethylamino)propan-2-ol
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide is unique due to its specific structural features, such as the combination of a piperidine ring with an amide linkage and the presence of methyl and isopropyl substituents

Properties

IUPAC Name

(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O/c1-11(2)10-14(15(19)16-5)17-13-6-8-18(9-7-13)12(3)4/h11-14,17H,6-10H2,1-5H3,(H,16,19)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXFFUVBRYXSEG-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)NC1CCN(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC)NC1CCN(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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